molecular formula C14H19BF3NO5S B7958767 5-Methanesulfonyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)aniline

5-Methanesulfonyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)aniline

Cat. No.: B7958767
M. Wt: 381.2 g/mol
InChI Key: CCBHTBCTZAZCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methanesulfonyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)aniline is a complex organic compound characterized by its boronic acid derivative and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the aniline derivative. The key steps include:

  • Boronic Acid Formation: The initial step involves the formation of the boronic acid derivative through a reaction with a boronic acid ester.

  • Trifluoromethoxylation: The trifluoromethoxy group is introduced using trifluoromethylation agents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form nitro compounds.

  • Reduction: Reduction reactions can convert nitro groups to amino groups.

  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents are iron (Fe) and hydrogen (H₂).

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amino derivatives.

  • Substitution: Various boronic acid derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

  • Biology: It can be used in the development of bioactive compounds.

  • Medicine: Potential use in drug discovery and development.

  • Industry: Applications in material science and catalysis.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols, which is useful in biological systems. The sulfonamide group can interact with enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

  • 5-Methanesulfonyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • 2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

  • 5-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester

Uniqueness: This compound is unique due to its trifluoromethoxy group, which imparts distinct chemical properties compared to similar compounds. The presence of this group can influence the reactivity and stability of the molecule.

Properties

IUPAC Name

5-methylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BF3NO5S/c1-12(2)13(3,4)24-15(23-12)8-6-10(22-14(16,17)18)9(19)7-11(8)25(5,20)21/h6-7H,19H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBHTBCTZAZCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2S(=O)(=O)C)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BF3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.